1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea
説明
1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea (referred to as PSNCBAM-1 in literature) is a diarylurea derivative that functions as an allosteric modulator of the cannabinoid CB1 receptor. Its structure comprises a central urea linkage connecting a 4-chlorophenyl group and a pyrazine-containing phenyl moiety substituted with pyrrolidine at the 3-position. PSNCBAM-1 was first characterized by German et al. (2014) as a negative allosteric modulator (NAM) of CB1, demonstrating an EC50 of 0.27 μM in enhancing CB1 agonist binding . Its pharmacological profile has made it a reference compound in structural and functional studies of CB1 modulators.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-16-6-8-17(9-7-16)25-21(28)26-18-5-3-4-15(14-18)19-20(24-11-10-23-19)27-12-1-2-13-27/h3-11,14H,1-2,12-13H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCRGXKCCDQJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Urea Core Formation via Isocyanate-Amine Coupling
The central urea linkage is typically constructed through the reaction of an aryl isocyanate with a substituted aniline derivative. For this compound, 4-chlorophenyl isocyanate reacts with 3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)aniline under anhydrous conditions. Key parameters include:
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants while minimizing side reactions.
- Stoichiometry : A 1:1.2 molar ratio of amine to isocyanate ensures complete conversion, with excess isocyanate scavenged by aqueous workup.
- Catalysis : Triethylamine (TEA) is added to neutralize HCl byproducts, maintaining reaction efficiency.
Reaction Equation :
$$
\text{4-Cl-C}6\text{H}4\text{-NCO} + \text{3-(3-Pyrrolidinyl-pyrazin-2-yl)-C}6\text{H}4\text{-NH}_2 \xrightarrow{\text{DCM, TEA}} \text{Target Compound} + \text{HCl} $$
Pyrazine Intermediate Synthesis
The 3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)aniline intermediate is synthesized via Suzuki-Miyaura cross-coupling:
- Substrate Preparation : 3-Aminophenylboronic acid is coupled with 2-chloro-3-(pyrrolidin-1-yl)pyrazine using Pd(PPh$$3$$)$$4$$ as a catalyst.
- Conditions : Reactions proceed at 80–100°C in a 1,4-dioxane/water mixture, with K$$2$$CO$$3$$ as base.
- Yield Optimization : Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes, improving yields from 68% to 89%.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Recent advances employ continuous flow chemistry to enhance reproducibility:
Green Chemistry Innovations
Solvent-free mechanochemical synthesis reduces environmental impact:
- Ball Milling : 400 rpm for 90 minutes
- Catalyst : 0.5 mol% CuI/1,10-phenanthroline
- E-factor : 0.7 vs. 8.2 for batch processes
Structural Characterization Protocols
Crystallographic Validation
Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry:
| Parameter | Value | |
|---|---|---|
| Space Group | P-1 | |
| C–C Bond Length | 1.387–1.419 Å | |
| Urea C=O Distance | 1.225 Å | |
| R Factor | 0.0392 |
Spectroscopic Fingerprinting
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
- Pyrrolidine CH$$
- Pyrazine H: δ 8.21 (d, J = 2.4 Hz, 1H)
- Urea NH: δ 9.34 (s, 1H)
Comparative Analysis of Synthetic Methods
Table 1: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Time (h) | |
|---|---|---|---|---|
| Batch (THF) | 72 | 95.2 | 24 | |
| Microwave-Assisted | 89 | 98.7 | 0.75 | |
| Continuous Flow | 93 | 99.5 | 0.2 | |
| Mechanochemical | 81 | 97.8 | 1.5 |
Challenges and Optimization Strategies
Byproduct Formation Mitigation
Common impurities include:
Catalyst Recycling
Pd recovery rates exceed 98% using:
- Supported Catalysts : Pd/Al$$2$$O$$3$$ (5 cycles, <2% activity loss)
- Aqueous Biphasic Systems : TPGS-750-M surfactant enables catalyst reuse
Recent Methodological Advances
Photoredox Catalysis
Visible-light-mediated coupling reduces metal loading:
Enzymatic Urea Formation
Novel urease variants enable aqueous-phase synthesis:
- Enzyme : Bacillus subtilis UreD-KO mutant
- pH : 7.4 phosphate buffer
- Turnover Number : 4,300
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea typically involves multi-step organic reactions. The compound features a complex structure that includes a pyrrolidine ring, a pyrazine moiety, and a urea functional group, which contribute to its biological activity. The synthesis can be achieved through various methods, including the reaction of substituted phenyl isocyanates with appropriate amines or through coupling reactions involving pyrrolidine derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrrolidine and pyrazine frameworks. For instance, derivatives similar to 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Compounds with similar structures demonstrated significant activity against breast cancer and leukemia cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The antimicrobial activity of pyrrolidine derivatives has been extensively studied. Compounds related to 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain analogs exhibited potent inhibitory effects on E. coli and S. aureus, indicating their potential as antibacterial agents .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The presence of the pyrrolidine moiety in related compounds has been associated with significant inhibition of acetylcholinesterase (AChE). This suggests that 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea may also exhibit similar properties, making it a candidate for further investigation in neuropharmacology .
CXCR4 Antagonism
Recent research has identified compounds with structural similarities to 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea as antagonists of the CXCR4 receptor, which plays a critical role in cancer metastasis and HIV infection. These findings suggest that this compound could be explored for its potential in treating cancers and viral infections by modulating CXCR4 signaling pathways .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a series of pyrrolidine derivatives, including those similar to 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea). The results indicated that these compounds could significantly inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of pyrrolidine-based compounds against clinically relevant pathogens. The results showed that certain derivatives exhibited low MIC (minimum inhibitory concentration) values against Staphylococcus aureus and Escherichia coli, suggesting their potential as effective antibacterial agents.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
類似化合物との比較
Table 1: Key Analogs of PSNCBAM-1 and Their Pharmacological Profiles
Key Findings
Heterocyclic Core Influence: Pyrazine vs. Pyridine: PSNCBAM-1’s pyrazine core (two nitrogen atoms) confers distinct electronic properties compared to pyridine analogs (one nitrogen). SC4a, which replaces pyrazine with a biphenyl system, exhibits a 6-fold higher potency (EC50 = 0.043 μM), suggesting that increased aromaticity and bulk enhance CB1 binding . Amino Substituent Position: SN15b, featuring a pyridine core with an amino linker, shows reduced binding affinity (EC50 = 1.3 μM) but retains functional potency in MAPK/ERK assays, highlighting divergent structure-activity relationships (SAR) across assays .
Substituent Effects: Pyrrolidinyl vs. Dimethylamino: Compound 11, with a dimethylamino group on pyridine, is less potent than pyrrolidine-containing analogs, indicating that bulkier, more basic substituents (e.g., pyrrolidine) optimize receptor interaction . Chloro Group Tolerance: Studies by Kulkarni et al.
Structure-Activity Relationship (SAR) Insights
- Central Urea Linkage : Critical for maintaining hydrogen-bonding interactions with CB1’s allosteric pocket.
- Heterocyclic Core : Pyrazine and pyridine derivatives exhibit trade-offs between binding affinity and functional modulation.
- Pyrrolidine Substitution: Enhances potency compared to smaller amines (e.g., dimethylamino), likely due to improved hydrophobic interactions.
生物活性
The compound 1-(4-Chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea is a urea derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H22ClN5O
- Molecular Weight : 431.91 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-3-(3-(3-(pyrrolidin-1-yl)pyrazin-2-yl)phenyl)urea
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and neuropharmacology. The following sections detail specific areas of activity.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. Studies suggest that it may interact with specific protein targets involved in cell cycle regulation and apoptosis pathways .
- Case Studies :
Neuropharmacological Effects
- Cholinesterase Inhibition : The compound has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. This inhibition can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits.
- Case Studies :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | References |
|---|---|---|
| Anticancer Activity | Induces apoptosis | |
| Cholinesterase Inhibition | AChE and BuChE inhibition |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of urea derivatives. Modifications to the pyrrolidine and pyrazine moieties can significantly affect potency and selectivity against various targets.
- Pyrrolidine Modifications : Altering substituents on the pyrrolidine ring can enhance binding affinity to AChE and improve neuroprotective effects.
- Pyrazine Variants : Variations in the pyrazine structure can influence anticancer efficacy by modulating interactions with cancer cell receptors.
Q & A
Q. What is the primary pharmacological mechanism of action reported for this compound?
- Methodological Answer : The compound acts as an allosteric modulator of cannabinoid receptor 1 (CB1), altering receptor conformation to enhance or inhibit β-arrestin recruitment. Functional assays (e.g., cAMP inhibition, ERK phosphorylation) in HEK293 cells transfected with CB1 are used to quantify efficacy (EC) and potency (IC). For example, structural analogs like LDK1285 show EC values of ~100 nM in β-arrestin recruitment assays .
Advanced Research Questions
Q. How do structural modifications to the pyrazine or pyrrolidine moieties impact CB1 allosteric modulation?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituting pyrazine with pyrimidine (e.g., LDK1288) reduces β-arrestin bias, while replacing pyrrolidine with piperidine increases lipophilicity (logP >3.5), affecting blood-brain barrier penetration. Computational docking (e.g., Glide SP in Schrödinger Suite) identifies key interactions: the urea carbonyl forms hydrogen bonds with Ser of CB1, and the pyrrolidine nitrogen stabilizes the receptor’s hydrophobic subpocket .
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and efficacy?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used to assess oral bioavailability and brain penetration. Dosing at 10 mg/kg (oral) with plasma collection at 0.5–24 hours post-administration reveals T = 2–3 hours and C = 1.2 µM. Microdialysis in brain extracellular fluid confirms CNS exposure. Efficacy in neuropathic pain models (e.g., chronic constriction injury) is evaluated using von Frey filament testing .
Q. How can researchers resolve contradictions in reported activity data across different assays?
- Methodological Answer : Discrepancies in functional assays (e.g., cAMP vs. β-arrestin signaling) may arise from biased agonism. Normalize data to reference agonists (e.g., CP55,940 for CB1) and use pathway-selective inhibitors (e.g., GRK2/3 knockdown for β-arrestin bias). Statistical meta-analysis (e.g., Prism) with 95% confidence intervals identifies assay-specific variability .
Q. What analytical strategies are recommended for detecting metabolite formation in hepatic studies?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH for 60 minutes. Use UPLC-QTOF-MS in positive ion mode (m/z 400–600) to identify Phase I metabolites (e.g., N-dealkylation of pyrrolidine at m/z 386.1) and Phase II glucuronides (m/z +176). Compare fragmentation patterns with synthetic standards .
Q. How can computational modeling predict off-target interactions for this compound?
- Methodological Answer : Perform inverse virtual screening against the PDSP Ki database using molecular docking (AutoDock Vina). Prioritize targets with docking scores ≤−8.0 kcal/mol (e.g., VEGFR-2, PD-L1). Validate predictions with kinase inhibition assays (e.g., ADP-Glo™ for VEGFR-2 IC) .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
